(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-2-24-10-9-22-15-5-3-4-6-16(15)25-18(22)21-17(23)13-8-7-12(19)11-14(13)20/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOPBMBNOSZHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological studies, particularly in the development of new anticancer and anti-inflammatory agents. Its ability to inhibit the proliferation of cancer cells and reduce inflammation makes it a valuable candidate for further research in these areas .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer cells .
Industry
The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes. Its ability to undergo diverse chemical reactions allows for the creation of novel compounds with potential commercial value .
Mechanism of Action
The mechanism of action of (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
In inflammatory processes, the compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by modulating the activity of transcription factors like NF-κB. This dual action makes it a promising candidate for the development of new anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional features:
*Calculated based on formula C₁₈H₁₅Cl₂N₂O₂S.
Key Observations :
Spectral and Crystallographic Data
- NMR Shifts : The ethoxyethyl group in the target compound would produce distinct ¹H NMR signals (δ ~3.5–4.0 ppm for CH₂CH₂O), comparable to furan-substituted analogs in .
- Crystallography : The Z-configuration in the target compound is expected to adopt a planar geometry, as seen in ’s dihydrothiazole derivative (mean σ(C–C) = 0.002 Å) .
Biological Activity
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies, including in vitro assays, structure-activity relationship (SAR) analyses, and molecular docking studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide moiety linked to a thiazole ring through an ethoxyethyl group. Its molecular formula is C19H20Cl2N2OS, and it exhibits significant structural complexity, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Several benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar thiazole structures have been reported to significantly inhibit the proliferation of various cancer cell lines such as A431 and A549 at low micromolar concentrations .
- Anti-inflammatory Effects : Thiazole-containing compounds have been studied for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
- Acetylcholinesterase Inhibition : Compounds with benzothiazole cores have demonstrated acetylcholinesterase inhibitory activity, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. For example, certain derivatives were found to have IC50 values in the nanomolar range against acetylcholinesterase .
Anticancer Studies
A recent study synthesized a series of benzothiazole derivatives and evaluated their anticancer properties. Among these, compounds with structural similarities to this compound exhibited significant cytotoxicity against A431 and A549 cell lines. The study reported IC50 values ranging from 1 to 4 µM for the most potent compounds .
Inhibition of Cytokine Production
In vitro assays demonstrated that certain benzothiazole derivatives could effectively reduce the secretion of IL-6 and TNF-α from activated immune cells. This suggests a mechanism by which these compounds could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Acetylcholinesterase Inhibition
The compound's structural analogs were subjected to molecular docking studies against acetylcholinesterase. These studies revealed favorable binding interactions, indicating that modifications to the thiazole ring could enhance inhibitory potency. The most effective derivatives achieved IC50 values as low as 0.11 nM, highlighting their potential as therapeutic agents for Alzheimer's disease .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of thiazole derivatives.
- Methodology : Compounds were tested against several cancer cell lines.
- Results : Significant inhibition of cell growth was observed with IC50 values ranging from 1 µM to 4 µM.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the impact on cytokine production.
- Methodology : Immune cells were treated with various concentrations of benzothiazole derivatives.
- Results : A marked decrease in IL-6 and TNF-α levels was recorded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
